molecular formula C9H10BrNO2 B14045912 1-(2-Amino-3-hydroxyphenyl)-3-bromopropan-2-one

1-(2-Amino-3-hydroxyphenyl)-3-bromopropan-2-one

Cat. No.: B14045912
M. Wt: 244.08 g/mol
InChI Key: KTRMUUOPTABFAT-UHFFFAOYSA-N
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Description

1-(2-Amino-3-hydroxyphenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a bromine atom attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-hydroxyphenyl)-3-bromopropan-2-one typically involves the bromination of 1-(2-Amino-3-hydroxyphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentration, are optimized to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-hydroxyphenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed:

Scientific Research Applications

1-(2-Amino-3-hydroxyphenyl)-3-bromopropan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-hydroxyphenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-3-hydroxyphenyl)-3-bromopropan-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

1-(2-amino-3-hydroxyphenyl)-3-bromopropan-2-one

InChI

InChI=1S/C9H10BrNO2/c10-5-7(12)4-6-2-1-3-8(13)9(6)11/h1-3,13H,4-5,11H2

InChI Key

KTRMUUOPTABFAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)N)CC(=O)CBr

Origin of Product

United States

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